molecular formula C8H14O4 B13740301 Butanedioic acid, mono(2-methylpropyl) ester CAS No. 20279-40-7

Butanedioic acid, mono(2-methylpropyl) ester

Cat. No.: B13740301
CAS No.: 20279-40-7
M. Wt: 174.19 g/mol
InChI Key: RGTLSFNPTLNPDZ-UHFFFAOYSA-N
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Description

Butanedioic acid, mono(2-methylpropyl) ester, also known as isobutyl hydrogen succinate, is an organic compound with the molecular formula C8H14O4. It is an ester derived from butanedioic acid (succinic acid) and 2-methylpropanol (isobutanol). This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butanedioic acid, mono(2-methylpropyl) ester can be synthesized through the esterification of butanedioic acid with 2-methylpropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, mono(2-methylpropyl) ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to butanedioic acid and 2-methylpropanol in the presence of water and an acid or base catalyst.

    Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidation products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide or sulfuric acid.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Butanedioic acid and 2-methylpropanol.

    Transesterification: Different esters depending on the alcohol used.

    Oxidation: Carboxylic acids and other oxidation products.

Scientific Research Applications

Butanedioic acid, mono(2-methylpropyl) ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug formulation and delivery systems.

    Industry: Utilized as a plasticizer, solvent, and additive in various industrial processes.

Mechanism of Action

The mechanism of action of butanedioic acid, mono(2-methylpropyl) ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanedioic acid and 2-methylpropanol, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid, diethyl ester: Another ester of butanedioic acid, used as a plasticizer and solvent.

    Butanedioic acid, dimethyl ester: Similar in structure but with different alcohol groups, used in organic synthesis.

    Butanedioic acid, dibutyl ester: Used as a plasticizer and in the production of resins and coatings.

Uniqueness

Butanedioic acid, mono(2-methylpropyl) ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its use as an intermediate in organic synthesis and its potential biological activities make it a valuable compound in various fields of research and industry.

Properties

CAS No.

20279-40-7

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

4-(2-methylpropoxy)-4-oxobutanoic acid

InChI

InChI=1S/C8H14O4/c1-6(2)5-12-8(11)4-3-7(9)10/h6H,3-5H2,1-2H3,(H,9,10)

InChI Key

RGTLSFNPTLNPDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)CCC(=O)O

Origin of Product

United States

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